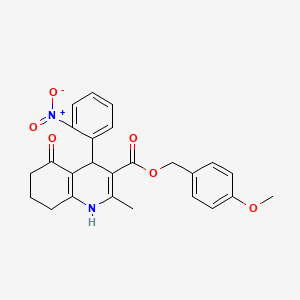

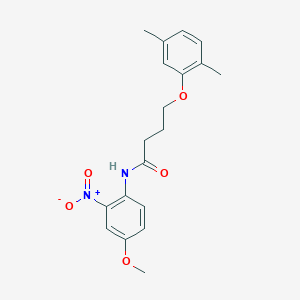

![molecular formula C19H29IN2O2 B4975253 3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4975253.png)

3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[3-(Cyclohexyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide is a benzimidazole derivative, a class of compounds known for their diverse chemical reactions and significant properties. Benzimidazoles are crucial in various fields due to their biological and chemical utility. This analysis excludes applications, drug use, dosage, and side effects to focus on the chemical essence of the compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , often involves cyclization reactions and the use of iodine catalysts. One approach to synthesize related structures involves the [4+1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide, showcasing the versatility of iodine in facilitating the cyclization process to form complex benzimidazole frameworks (Fang et al., 2022). Additionally, formic acid has been employed as a reductant in the molecular iodine-catalyzed reductive redox cyclization of o-nitro-t-anilines, further demonstrating the synthetic routes available for constructing benzimidazole cores with iodide involvement (Nguyen et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system, which contributes to their stability and reactivity. The structural analysis often involves X-ray crystallography or molecular modeling to determine the arrangement of atoms and the geometry of the molecule. For related compounds, techniques like molecular dynamics simulations complemented with experimental data have elucidated the interaction patterns and structural properties (D’Angelo et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives engage in a wide range of chemical reactions, including cycloamination and cycloaddition, facilitated by iodine compounds or iodide ions acting as catalysts or reactants. For instance, the cycloamination of N-aryl-2-aminopyridines catalyzed by hypervalent iodine(III) highlights the reactivity of benzimidazoles towards forming N-heterocycles, a reaction path potentially relevant to our compound of interest (He et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyclohexyloxy-3-(3,5,6-trimethylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N2O2.HI/c1-14-9-18-19(10-15(14)2)21(13-20(18)3)11-16(22)12-23-17-7-5-4-6-8-17;/h9-10,13,16-17,22H,4-8,11-12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNRAOLUMJEMRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2CC(COC3CCCCC3)O)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

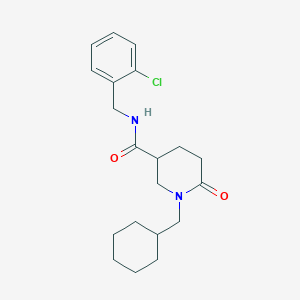

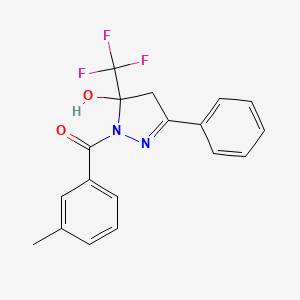

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)

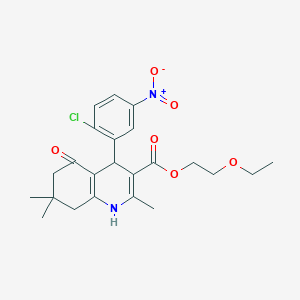

![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4975199.png)

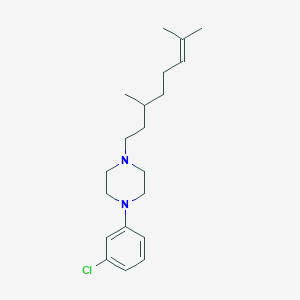

![1-bromo-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4975213.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4975220.png)

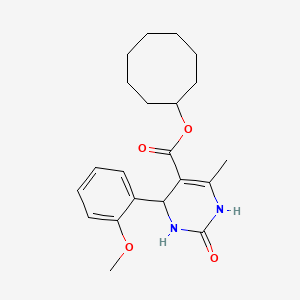

![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)

![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)

![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)